N-butyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
Description
N-butyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a synthetic quinazoline derivative characterized by distinct structural features:
- Quinazoline core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3.
- Position 3: (4-Chlorophenyl)methyl group, contributing to lipophilicity and steric bulk. Position 4: Oxo group, common in bioactive quinazolines. Position 7: N-butyl carboxamide, influencing solubility and membrane permeability.
Synthesis likely involves methods analogous to those for related chlorophenyl-containing intermediates, such as alkylation and hydrolysis steps .
Properties
CAS No. |
422528-56-1 |
|---|---|
Molecular Formula |
C20H20ClN3O2S |
Molecular Weight |
401.91 |
IUPAC Name |
N-butyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C20H20ClN3O2S/c1-2-3-10-22-18(25)14-6-9-16-17(11-14)23-20(27)24(19(16)26)12-13-4-7-15(21)8-5-13/h4-9,11H,2-3,10,12H2,1H3,(H,22,25)(H,23,27) |
InChI Key |
RZCSOAVVPSRCIH-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-butyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide, also known as K288-0340, is a quinazoline derivative that has garnered attention for its potential biological activities. Quinazoline compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of K288-0340 based on available research findings.
Chemical Structure and Properties
The molecular formula of K288-0340 is C20H20ClN3O2S, and it features a quinazoline core structure with various substituents that contribute to its biological activity. The compound's structure is critical for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H20ClN3O2S |
| Molecular Weight | 377.91 g/mol |
| IUPAC Name | This compound |
| SMILES | CCCCCNC(c(cc1)cc(NC(N2Cc(cc3)ccc3Cl)=S)c1C2=O)=O |
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. K288-0340 has been shown to enhance the efficacy of conventional antimicrobial agents when used in combination therapies. This synergistic effect may be attributed to its ability to inhibit microbial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways .
Anticancer Properties
K288-0340 has demonstrated promising anticancer activity in vitro. Studies utilizing the MTT assay have revealed that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest . Molecular docking studies suggest that K288-0340 binds effectively to specific receptors involved in cancer progression, thereby inhibiting tumor growth .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, K288-0340 exhibits anti-inflammatory effects. It has been shown to reduce pro-inflammatory cytokine production in cellular models, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial activity of K288-0340 against various pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability when treated with the compound in combination with standard antibiotics, highlighting its potential as an adjunctive therapy .
- Cancer Cell Line Inhibition :
- Inflammation Model :
Scientific Research Applications
Based on the search results, here's what is known about the compound N-butyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide:
Basic Information
Potential Applications
While the search results do not explicitly detail the applications of this compound, they do provide some context regarding related compounds and potential uses:
- Antibacterial Activity: Quinazoline derivatives have demonstrated antibacterial activity . For example, some quinazoline compounds have shown activity against Proteus vulgaris and Bacillus subtilis .
- Myeloperoxidase Inhibition: Related compounds featuring a 2-sulfanylidene moiety have been investigated as myeloperoxidase inhibitors .
- Molecular Hybrids for Antibacterial Activity: Imidazole hybrids have been explored for their antibacterial properties against various Gram-positive and Gram-negative bacteria .
Structural Information
Comparison with Similar Compounds
Key Findings :
- The sulfanylidene group in the target compound may improve binding affinity compared to amino or oxygen groups due to stronger hydrogen-bonding interactions .
Chlorophenyl-Containing Compounds
The (4-chlorophenyl)methyl group is shared with agricultural and pharmaceutical intermediates:
Key Findings :
- In the fungicide intermediate (), the chlorophenyl group contributes to antifungal activity by disrupting membrane integrity. In the target compound, this group may instead target hydrophobic enzyme pockets.
- Synthetic methods for chlorophenylmethyl groups (e.g., alkylation with sodium hydride) are scalable and yield-stable products .
Sulfur-Containing Compounds
The sulfanylidene group distinguishes the target compound from other sulfur-bearing analogs:
Key Findings :
- The sulfanylidene group in the target compound is less nucleophilic than a sulfanyl (S–C) group () but may form stable interactions with metal ions or polar residues in target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
